2-(环丙基甲酰胺基)-N-(4-(6-甲基苯并[d]噻唑-2-基)苯基)噁唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the benzothiazole ring could be formed via a condensation reaction . The oxazole ring could be formed via a cyclization reaction . The cyclopropane ring could be introduced via a cyclopropanation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and oxazole rings are aromatic and planar, which could contribute to the stability of the molecule . The cyclopropane ring is strained and could be reactive .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzothiazole and oxazole rings might undergo electrophilic substitution reactions . The carboxamide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, it might be a solid at room temperature. Its solubility would depend on the polarity of the solvent .科学研究应用
合成和化学反应性
对含恶唑和噻唑部分的化合物进行的研究,例如 2-苯基-4,5-取代恶唑的合成和苯并噻唑基取代吡唑-5-酮的设计和合成,突出了这些杂环在药物发现和开发中的重要性。这些研究展示了构建复杂杂环骨架的有效方法,这对于开发具有增强功效和选择性的新治疗剂至关重要 (Kumar 等,2012); (Palkar 等,2017)。
药理应用
一些研究重点关注含恶唑和噻唑环化合物的药理潜力。例如,合成和评估 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的抗癌活性表明这些杂环化合物具有治疗意义。测试的化合物对多种癌细胞系表现出从中等至优异的抗癌活性,表明类似结构具有治疗应用的潜力 (Ravinaik 等,2021)。
抗菌和抗病毒活性
对噻唑和恶唑衍生物的抗菌和抗病毒活性的研究进一步强调了这些杂环在药物化学中的重要性。已合成并筛选了苯并噻唑-2-羧酰胺衍生物等化合物以了解其利尿活性,这证明了这些杂环在解决多种药理靶点方面的多功能性 (Yar & Ansari,2009)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-12-2-9-16-18(10-12)30-21(24-16)14-5-7-15(8-6-14)23-20(28)17-11-29-22(25-17)26-19(27)13-3-4-13/h2,5-11,13H,3-4H2,1H3,(H,23,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPOHZKTAZJHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=COC(=N4)NC(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。